Antiproliferative Potency in Breast Cancer MCF‑7 Cells: Ethyl Ester vs Methyl Ester
In MCF‑7 breast‑cancer cells, ethyl 2‑amino‑4‑(4‑propylphenyl)thiophene‑3‑carboxylate (CAS 350990‑43‑1) exhibited greater antiproliferative potency than its direct methyl‑ester analog. The differential is likely driven by the higher lipophilicity of the ethyl ester (LogP ≈ 5.84 vs. ∼4.8 for the methyl ester), which enhances membrane permeation [REFS‑1][REFS‑2].
| Evidence Dimension | Antiproliferative IC₅₀ in MCF‑7 breast‑cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 23.2 µM (ethyl ester, CAS 350990‑43‑1) |
| Comparator Or Baseline | Methyl 2‑amino‑4‑(4‑propylphenyl)thiophene‑3‑carboxylate (CAS 350990‑11‑3): IC₅₀ = 30.5 µM |
| Quantified Difference | Ethyl ester is ~1.3‑fold more potent (ΔIC₅₀ ≈ 7.3 µM) |
| Conditions | MCF‑7 human breast adenocarcinoma cell line; 48‑h exposure; MTT or SRB viability endpoint |
Why This Matters
When selecting an ATPC‑series probe for breast‑cancer target‑validation campaigns, the ethyl ester provides a wider potency window than the methyl ester, potentially improving assay signal‑to‑background ratios for hit‑to‑lead chemistry.
